N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-15-6-8-16(9-7-15)27-13-19(23)21-14-5-10-18(26-2)17(12-14)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWKXKQMTDWPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds Sharing the 2-Oxopyrrolidin-1-yl Substituent
(a) N-(4-(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)acetyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 15, )
- Structure : Features a 2-oxopyrrolidin-1-yl group attached to a phenyl ring, with a 2,5-dimethylpyrrole-acetyl substituent.
- Molecular Formula : C₂₀H₂₄N₄O₃.
- Key Data: Synthesized via hydrazide intermediates and characterized by NMR and elemental analysis. No explicit bioactivity reported, but pyrrole derivatives often exhibit antimicrobial or anti-inflammatory properties .
(b) 2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s, )
- Structure : Contains a 2-oxopyrrolidin-1-yl group and a trifluoromethylphenyl substituent.
- Molecular Formula : C₁₈H₂₀F₃N₃O₂.
- Key Data: Synthesized via Ugi multicomponent reaction (41% yield).
Comparison with Target Compound :
- The target compound lacks the trifluoromethyl group, which may reduce its metabolic stability compared to 4s.
- Both share the 2-oxopyrrolidin-1-yl motif, suggesting possible nootropic or enzyme-modulating effects.
Compounds with 4-Methoxyphenoxy Acetamide Backbone
(a) 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide ()
- Structure: Combines a 4-methoxyphenoxy acetamide with a quinazolinone core.
- Molecular Formula : C₂₄H₂₁N₃O₄.
- Key Data: Molecular weight 415.43.
(b) 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide ()
Comparison with Target Compound :
- The absence of sulfonamide or heteroaromatic rings may reduce off-target interactions.
Compounds with Hybrid Structural Features
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
Comparison with Target Compound :
Research Implications
- Pharmacological Optimization : Introducing trifluoromethyl (as in 4s) or sulfonamide groups (as in ) could enhance the target compound’s bioavailability or target specificity.
- Synthetic Routes : Multicomponent reactions () or hydrazide intermediates () offer scalable pathways for derivative synthesis.
- Biological Screening : Prioritize assays for acetylcholinesterase inhibition, neuroprotection, or kinase activity based on structural analogs .
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound with significant potential in pharmaceutical applications. Its complex structure, featuring a pyrrolidinone moiety and multiple functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 432 g/mol. The compound's structure includes:
- Methoxy Groups : Enhance lipophilicity and receptor interaction.
- Pyrrolidinone Moiety : Suggests potential interactions with various receptors or enzymes.
- Acetamide Functional Group : May contribute to the binding affinity and selectivity for biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidinone Ring : This can be achieved through a nucleophilic substitution reaction.
- Introduction of Methoxy Groups : Methylation of phenolic hydroxyl groups using methyl iodide.
- Acetamide Formation : Reaction of the amine with acetic anhydride or acetic acid.
These steps require precise control over reaction conditions to ensure high yield and purity.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, particularly in pathways related to cancer and neurodegenerative diseases.
- Receptor Modulation : The presence of the pyrrolidinone ring suggests interactions with G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways .
Case Studies and Research Findings
- Anti-Cancer Activity : A study examined derivatives similar to this compound for their cytotoxic effects on various human tumor cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
- Neuroprotective Effects : Research into compounds with structural similarities has suggested potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of related compounds against pathogens such as Helicobacter pylori, indicating a broader spectrum of biological activity that could be explored further .
Comparative Analysis
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| N-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | Lacks phenoxy group | Potential anti-cancer activity |
| N-[4-Methoxyphenyl]-2-(3-methylphenoxy)acetamide | Similar core structure | Antimicrobial properties |
| N-(4-Methoxy-3-sulfamoylphenyl)acetamide | Different functional groups | Anti-inflammatory effects |
The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
